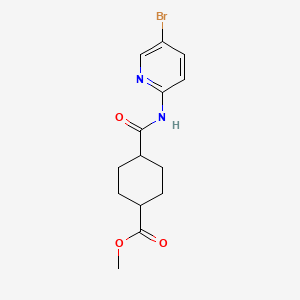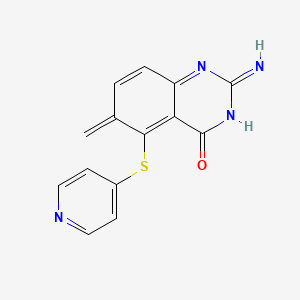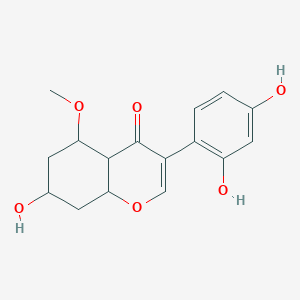
(1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate is a complex organic compound that features a cyclohexane ring substituted with a methyl ester and a bromopyridinylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its bromopyridinyl group is particularly useful for labeling and tracking in biochemical assays .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials can lead to innovative products with wide-ranging applications .
Mechanism of Action
The mechanism of action of (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl group can form strong interactions with these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved .
Properties
Molecular Formula |
C14H17BrN2O3 |
|---|---|
Molecular Weight |
341.20 g/mol |
IUPAC Name |
methyl 4-[(5-bromopyridin-2-yl)carbamoyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H17BrN2O3/c1-20-14(19)10-4-2-9(3-5-10)13(18)17-12-7-6-11(15)8-16-12/h6-10H,2-5H2,1H3,(H,16,17,18) |
InChI Key |
GZFGTASWNSJRJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone](/img/structure/B12332046.png)


![Pyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester](/img/structure/B12332052.png)
![azane;(2R,3S,4S,5R,6R)-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B12332053.png)




![Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]-](/img/structure/B12332098.png)
![1H-Pyrrole-2-carboxylic acid, 5-[2-methyl-5-(1-methylethyl)phenyl]-](/img/structure/B12332105.png)
![Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl-](/img/structure/B12332109.png)


